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Compound of Interest

Compound Name:
1,6-Naphthyridine-2-carboxylic

acid

Cat. No.: B174252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-
naphthyridine-2-carboxylic acid. Due to the limited availability of a complete, experimentally

verified public dataset for this specific molecule, this guide utilizes spectroscopic data from the

parent 1,6-naphthyridine scaffold and established principles for the carboxylic acid functional

group to provide a robust analytical framework. This document is intended to serve as a

valuable resource for the structural elucidation and characterization of 1,6-naphthyridine

derivatives and other related N-heterocyclic compounds.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 1,6-
naphthyridine-2-carboxylic acid. Data for the core naphthyridine ring system is based on

experimentally determined values for the unsubstituted 1,6-naphthyridine. The contributions of

the 2-carboxylic acid group are based on established spectroscopic ranges for aromatic

carboxylic acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus Position
Expected Chemical

Shift (δ, ppm)
Notes

¹H H-3 7.8 - 8.2 Doublet

¹H H-4 8.3 - 8.7 Doublet

¹H H-5 9.2 - 9.5
Singlet or narrow

multiplet

¹H H-7 8.8 - 9.1 Doublet

¹H H-8 7.9 - 8.3 Doublet

¹H -COOH 12.0 - 14.0

Broad singlet,

exchangeable with

D₂O

¹³C C-2 150 - 155

¹³C C-3 122 - 126

¹³C C-4 138 - 142

¹³C C-4a 135 - 139

¹³C C-5 152 - 156

¹³C C-7 148 - 152

¹³C C-8 120 - 124

¹³C C-8a 125 - 129

¹³C -COOH 165 - 175

Note: Expected chemical shifts are estimates and can be influenced by solvent and

concentration.

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad

C-H (Aromatic) Stretching 3000 - 3100 Medium, Sharp

C=O (Carboxylic Acid) Stretching 1680 - 1720 Strong, Sharp

C=N, C=C (Aromatic) Stretching 1450 - 1620 Medium to Strong

C-O (Carboxylic Acid) Stretching 1210 - 1320 Medium

O-H (Carboxylic Acid) Bending (out-of-plane) 900 - 960 Broad, Medium

C-H (Aromatic) Bending (out-of-plane) 750 - 900 Strong

Table 3: Mass Spectrometry (MS) Data
The following data are predicted values for 1,6-naphthyridine-2-carboxylic acid (C₉H₆N₂O₂;

Molecular Weight: 174.16 g/mol ).

Adduct Predicted m/z

[M+H]⁺ 175.05020

[M+Na]⁺ 197.03214

[M-H]⁻ 173.03564

[M]⁺ 174.04237

Source: Predicted Collision Cross Section (CCS) values from PubChem.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and

high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

1,6-naphthyridine-2-carboxylic acid.

Materials:

1,6-Naphthyridine-2-carboxylic acid sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

Internal standard (e.g., Tetramethylsilane - TMS)

5 mm NMR tubes

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7

mL of the chosen deuterated solvent in a clean, dry vial. DMSO-d₆ is often a suitable choice

for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its

residual peak.

Internal Standard: Add a small amount of TMS (0 ppm reference) to the solution.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation and Measurement:

Insert the sample into the NMR spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire the ¹H NMR spectrum, typically using 16 to 64 scans.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required to achieve an adequate signal-to-noise ratio.

Data Analysis:
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Process the raw data using appropriate software (Fourier transform, phase correction, and

baseline correction).

Reference the chemical shifts to the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the splitting patterns (coupling constants, J) in the ¹H NMR spectrum to determine

the connectivity of adjacent protons.

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular

structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,6-naphthyridine-2-carboxylic acid.

Materials:

1,6-Naphthyridine-2-carboxylic acid sample (1-2 mg)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any residual water.

Place a small amount of KBr in an agate mortar.

Add 1-2 mg of the sample to the mortar.
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Grind the mixture until a fine, homogeneous powder is obtained.

Transfer a portion of the powder to the pellet press die.

Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Measurement:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Pay close attention to the broad O-H stretch and the strong C=O stretch characteristic of a

carboxylic acid, as well as the C=N/C=C stretching of the naphthyridine ring.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,6-naphthyridine-
2-carboxylic acid.

Materials:

1,6-Naphthyridine-2-carboxylic acid sample

Volatile solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b174252?utm_src=pdf-body
https://www.benchchem.com/product/b174252?utm_src=pdf-body
https://www.benchchem.com/product/b174252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Measurement:

Calibrate the mass spectrometer using a known standard.

Set the ionization source parameters (e.g., ESI voltage, capillary temperature).

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information. For a carboxylic

acid, a characteristic loss of 44 Da (CO₂) from the molecular ion may be observed.

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a novel N-heterocyclic compound such as 1,6-naphthyridine-2-carboxylic acid.
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A generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,6-Naphthyridine-2-
carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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naphthyridine-2-carboxylic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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